molecular formula C21H22FN3OS B2404052 2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941896-11-3

2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2404052
CAS No.: 941896-11-3
M. Wt: 383.49
InChI Key: BWTUAOSXYFBIJA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic chemical reagent designed for research and development, integrating a fluorinated benzothiazole unit linked via a piperazine core. This molecular architecture is frequently explored in medicinal chemistry, as the benzothiazole nucleus is a privileged scaffold found in compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anticonvulsant properties . The piperazine linker is a common feature in drug discovery, often used to fine-tune molecular properties such as solubility and bioavailability . The specific substitution pattern on this molecule suggests potential for investigation as a bioactive scaffold. The primary research value of this compound lies in its structural features, which may be valuable for probing biological pathways. Researchers can utilize this chemical as a key intermediate in multi-step synthetic routes or as a candidate for high-throughput screening against various biological targets. Its structure is conducive to further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For instance, similar piperazine-linked molecules are investigated for their role in improving the pharmacokinetic profiles of therapeutic agents . Furthermore, fluorobenzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity, given the urgent need for new agents against drug-resistant strains of Mycobacterium tuberculosis . The mechanism of action for this specific compound is not predefined and is dependent on the research context; it may be designed to function as an enzyme inhibitor or a receptor modulator based on its molecular recognition properties. This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14-6-7-16(15(2)12-14)13-19(26)24-8-10-25(11-9-24)21-23-20-17(22)4-3-5-18(20)27-21/h3-7,12H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTUAOSXYFBIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H23FN4O3S\text{C}_{21}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a piperazine ring, a thiazole moiety, and a dimethylphenyl group, which are known to contribute to its biological properties.

1. Anticholinesterase Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, related compounds have shown IC50 values ranging from 2.7 µM to higher values depending on structural variations . The inhibition of AChE is crucial in the context of Alzheimer's disease, as it helps in increasing acetylcholine levels in the brain.

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Tyrosinase Inhibition

Tyrosinase inhibitors are of interest due to their applications in treating hyperpigmentation disorders. Some related compounds have been identified as competitive inhibitors of tyrosinase with promising results. For example, a related compound showed an IC50 value of 0.18 µM against Agaricus bisporus tyrosinase, indicating strong inhibitory potential . Such activity suggests that the compound may also exhibit similar properties.

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on synthesizing thiazole-based compounds, several derivatives were evaluated for their AChE inhibitory activity. Among them, specific modifications to the benzothiazole structure led to enhanced inhibitory effects. The most potent compound exhibited an IC50 value significantly lower than standard references, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed various thiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased antibacterial activity significantly compared to controls. This highlights the potential for these compounds in developing new antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound likely interacts with enzyme active sites (e.g., AChE and tyrosinase), blocking substrate access and inhibiting enzymatic reactions.
  • Molecular Interactions: Molecular docking studies suggest that the compound forms stable interactions with target enzymes, enhancing its inhibitory efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenIC50 ValueReference
AChE InhibitionAcetylcholinesterase2.7 µM
AntimicrobialStaphylococcus aureusVaries
Tyrosinase InhibitionAgaricus bisporus0.18 µM

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Properties

  • Studies have shown that derivatives of thiazole structures often possess significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against both bacterial and fungal strains, suggesting potential use in treating infections .

2. Anticancer Activity

  • Investigations into similar thiazole derivatives have revealed their ability to inhibit cancer cell growth. The mechanism may involve interference with key cellular pathways or enzyme inhibition, making them promising candidates for cancer therapy .

3. Neuropharmacological Effects

  • Compounds with piperazine moieties are known for their neuroactive properties. Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to 2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Results indicated significant inhibition against pathogenic strains, supporting its use as an antimicrobial agent .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potent anticancer properties. This suggests that further development could lead to new cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity References
Target Compound : 2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 2,4-Dimethylphenyl; 4-fluorobenzo[d]thiazolyl-piperazine Not explicitly reported Not reported Inferred anticancer potential
Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone) Dual benzothiazole-thiotriazole substituents 507.10 Not reported Anticancer (tested against MCF-7 cells)
Compound 7f (2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone) Phenyltetrazole; trifluoromethylphenylsulfonyl-piperazine Not reported 165–167 Antiproliferative (HeLa cells)
Compound 7r (2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone) Bis-trifluoromethylphenyl substituents 581.09 (ESI-HRMS) 175–177 Not explicitly reported
Compound 11a (1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) Urea linker; hydrazinyl-oxoethyl-piperazine 484.2 (ESI-MS) Not reported Inferred kinase inhibition
Ketoconazole degradation product (1-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone) Imidazole-dioxolane substituents 531.43 (MS) Not reported Antifungal (degradation byproduct)

Key Observations:

Structural Variations: Substituent Effects: The target compound’s 2,4-dimethylphenyl and 4-fluorobenzo[d]thiazol groups distinguish it from sulfonyl-piperazine derivatives (e.g., Compounds 7f, 7r) and urea-linked analogs (e.g., Compound 11a). Fluorine Impact: The 4-fluorine on the benzothiazole may increase metabolic stability compared to non-fluorinated analogs (e.g., Compound 5j), as fluorine often reduces oxidative degradation .

Physicochemical Properties :

  • Melting points for sulfonyl-piperazine derivatives (e.g., 7f: 165–167°C) are higher than those of benzothiazole-thiotriazole analogs (unreported), likely due to stronger intermolecular forces in sulfonyl-containing compounds .
  • Molecular weights vary significantly: Tetrazole-thio derivatives (e.g., 7r: 581.09 g/mol) are heavier than urea-linked compounds (e.g., 11a: 484.2 g/mol), reflecting differences in substituent bulk .

Biological Activity: Benzothiazole-piperazine hybrids (e.g., Compound 5j) show anticancer activity against breast cancer cells (MCF-7), suggesting the target compound may share this activity due to structural similarity . Sulfonyl-piperazine derivatives (e.g., 7f) exhibit antiproliferative effects on HeLa cells, but their mechanism may differ due to sulfonyl groups’ electron-withdrawing properties, which could modulate receptor binding .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s synthesis likely involves coupling 2,4-dimethylphenylacetic acid with 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine, analogous to methods for Compound 5j (benzothiazole-piperazine-ethanone) . However, fluorinated intermediates may require specialized handling, as seen in trifluoromethyl-containing analogs .
  • Anticancer Potential: While direct data are absent, benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-yl)phenol-piperazine hybrids) show IC₅₀ values <10 μM in leukemia models, suggesting the target compound’s fluorinated variant could exhibit enhanced potency .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of reagents (e.g., 1:2 molar ratio of piperazine to acyl chloride) to minimize side products .

Advanced: How can electrochemical methods modify the benzothiazole-piperazine core, and what mechanistic insights do these reactions provide?

Answer:
Electrochemical oxidation of related piperazine derivatives (e.g., 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone) generates p-quinone imine intermediates. These intermediates undergo Michael addition with nucleophiles like 2-mercaptobenzothiazole, enabling functionalization of the core structure .

Q. Mechanistic Insights :

  • Cyclic voltammetry reveals oxidation potentials (~0.8–1.2 V vs. Ag/AgCl) critical for generating reactive intermediates .
  • Substituents on the benzothiazole ring influence electron transfer kinetics, affecting regioselectivity in cross-coupling reactions .

Q. Applications :

  • Introduce thioether or sulfone groups for enhanced bioactivity .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for benzothiazole-piperazine derivatives?

Answer:
Discrepancies in NMR signals often arise from tautomerism or dynamic rotational processes. For example:

  • ¹H-NMR : Aromatic protons on the benzothiazole ring exhibit downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects. Overlapping signals can be resolved using 2D-COSY or NOESY .
  • ¹³C-NMR : Carbonyl groups (C=O) resonate at δ 165–170 ppm, while piperazine carbons appear at δ 45–55 ppm. Confirm assignments via DEPT-135 or HSQC .

Q. Validation :

  • Cross-check experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm for 2,4-dimethylphenyl) .
  • EI-MS : Identify molecular ion peaks (e.g., m/z 507.10 for related derivatives) and fragmentation patterns .
  • FT-IR : Detect carbonyl stretches (C=O, ~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., trifluoroacetate counterions in salts) .

Advanced: How does substitution on the benzothiazole ring influence biological activity, and what assays assess this?

Answer:

  • Substitution Effects :
    • Fluorine at position 4 enhances metabolic stability and bioavailability .
    • Thioether or triazole substituents improve antiproliferative activity by modulating interactions with kinase targets .

Q. In Vitro Assays :

  • Anticancer Screening : Use MTT assays (e.g., IC₅₀ values against MCF-7 or HeLa cells) .
  • Enzyme Inhibition : Test against tyrosine kinases or PI3K isoforms via fluorescence-based assays .

Q. Data Interpretation :

  • Compare EC₅₀ values across derivatives to establish structure-activity relationships (SAR) .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADME Prediction : Use tools like SwissADME to estimate logP (~3.5–4.0), indicating moderate lipophilicity.
  • Docking Studies : Model interactions with target proteins (e.g., benzothiazole binding to ATP pockets in kinases) .

Q. Validation :

  • Correlate in silico predictions with experimental solubility (e.g., PBS buffer at pH 7.4) and plasma protein binding assays .

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